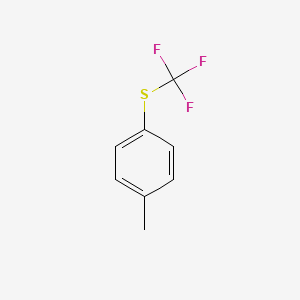

4-(Trifluoromethylthio)toluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3S/c1-6-2-4-7(5-3-6)12-8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOHBKBYKBEMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380708 | |

| Record name | 4-(trifluoromethylthio)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352-68-1 | |

| Record name | 1-Methyl-4-[(trifluoromethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(trifluoromethylthio)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 352-68-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide to 4-(Trifluoromethylthio)toluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethylthio)toluene, identified by the CAS number 352-68-1, is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of the trifluoromethylthio (SCF3) group can profoundly influence the physicochemical and pharmacokinetic properties of bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and a discussion of its applications in drug development, supported by spectral data. A key focus is the role of the trifluoromethylthio moiety in modulating the properties of drug candidates, a feature of high relevance to researchers and scientists in the pharmaceutical industry.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below, compiled from various sources. While some specific experimental values are not widely reported, predicted data and information from structurally similar compounds provide valuable insights.

| Property | Value | Source |

| CAS Number | 352-68-1 | [1][2] |

| Molecular Formula | C8H7F3S | [1][2] |

| Molecular Weight | 192.20 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 163-167 °C | |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | |

| Flash Point | 32.6 °C | [3] |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | [1] |

| Purity | ≥98% | [2] |

| IUPAC Name | 1-methyl-4-(trifluoromethylthio)benzene | |

| Synonyms | p-(Trifluoromethylthio)toluene, p-Tolyl(trifluoromethyl)sulfane | [2] |

Spectral Data

The structural confirmation of this compound is supported by various spectroscopic techniques.

-

¹H NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules.

-

¹³C NMR: In addition to proton NMR, carbon-13 NMR provides valuable information about the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

While a complete set of publicly available, high-resolution spectra for this compound is not readily accessible, data for structurally related compounds and general knowledge of spectroscopic principles allow for the prediction of its spectral characteristics. Commercial suppliers often provide access to batch-specific spectral data upon request.[1]

Synthesis of this compound

The synthesis of aryl trifluoromethyl thioethers, including this compound, is an active area of research. Several methods have been developed for the introduction of the SCF3 group onto an aromatic ring. Below is a representative experimental protocol adapted from literature procedures for the synthesis of similar compounds.

Experimental Protocol: Synthesis via Trifluoromethylthiolation of p-Tolyl Grignard Reagent

This protocol describes a potential synthetic route. Researchers should consult original literature and perform appropriate risk assessments before conducting any experiment.

Materials:

-

4-Bromotoluene

-

Magnesium turnings

-

Dry diethyl ether

-

N-(Trifluoromethylthio)phthalimide

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for Grignard reaction under inert atmosphere

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 4-bromotoluene in dry diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

-

Trifluoromethylthiolation: The Grignard solution is cooled to 0 °C. A solution of N-(trifluoromethylthio)phthalimide in dry diethyl ether is added dropwise to the stirred Grignard reagent. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Logical Workflow for Synthesis:

References

4-(Trifluoromethylthio)toluene physical properties

An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethylthio)toluene

This technical guide provides a comprehensive overview of the known physical properties of this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data into a structured format, outlines general experimental protocols for the determination of these properties, and includes a workflow diagram for their experimental determination.

Core Physical Properties

This compound, also known as p-tolyl(trifluoromethyl)sulfane, is a colorless to light yellow liquid at room temperature.[1] Its key physical properties are summarized in the tables below. These values are critical for its handling, application in synthetic protocols, and for the prediction of its behavior in various chemical and biological systems.

Table 1: General and Molar Properties

| Property | Value | Source |

| CAS Number | 352-68-1 | [2] |

| Molecular Formula | C₈H₇F₃S | [2] |

| Molecular Weight | 192.20 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

Table 2: Thermophysical Properties

| Property | Value | Source |

| Boiling Point | 163-167 °C | [1][4] |

| Melting Point | No data available | |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [1][4] |

| Flash Point | 32.6 °C | [5] |

Table 3: Optical Properties

| Property | Value | Source |

| Refractive Index | No data available |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound were not found in the reviewed literature, this section details generalized, standard laboratory procedures for determining the key physical properties of a liquid organic compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the capillary method.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Sample of this compound

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube or an oil bath.

-

The apparatus is heated gently and evenly.

-

As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6][7]

Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for measuring the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is weighed.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

The filled pycnometer with the reference liquid is weighed.

-

The density of the sample liquid is calculated using the formula: Density of sample = (mass of sample / mass of reference liquid) * density of reference liquid

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a substance and can be used for identification and purity assessment.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Sample of this compound

-

Solvent for cleaning (e.g., acetone or ethanol)

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent and allowed to dry.

-

A few drops of the sample liquid are placed on the surface of the measuring prism.

-

The prisms are closed and locked.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

If a colored band is observed, the compensator is adjusted to sharpen the dividing line.

-

The refractive index is read directly from the instrument's scale.

-

The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid compound such as this compound.

Caption: Workflow for the determination of key physical properties of a liquid compound.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. Available data includes:

-

¹H NMR: Proton Nuclear Magnetic Resonance spectra are available.

-

IR: Infrared spectra provide information about the functional groups present.

-

MS: Mass Spectrometry data confirms the molecular weight.

This information can be accessed through various chemical databases and supplier websites.[8]

Conclusion

This technical guide has summarized the key physical properties of this compound based on available data. While core properties such as boiling point and density have been reported, further experimental determination of the melting point and refractive index would provide a more complete physical profile of this compound. The outlined experimental protocols provide a basis for researchers to perform these measurements accurately. The provided workflow diagram offers a clear sequence for these experimental determinations. This information is valuable for the safe and effective use of this compound in research and development.

References

- 1. 352-68-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 352-68-1 [sigmaaldrich.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. This compound | 352-68-1 [amp.chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. This compound(352-68-1) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 4-(Trifluoromethylthio)toluene: Physicochemical Properties and a Protocol for Solubility Determination

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

4-(Trifluoromethylthio)toluene is a colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below. Understanding these properties is fundamental for its handling, application, and the design of relevant experimental procedures.

| Property | Value | Source |

| CAS Number | 352-68-1 | [1][3] |

| Molecular Formula | C8H7F3S | [1] |

| Molecular Weight | 192.2 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 163-167 °C | [1][2] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [1][2] |

| Flash Point | 32.6°C | [5] |

| Storage Temperature | Refrigerated, 2-8°C, Sealed in dry conditions | [1][3][5] |

| Purity | ≥98% | [3][5] |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a liquid compound such as this compound in various organic solvents. This method is based on the isothermal shake-flask method, a reliable technique for generating accurate solubility data.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

-

This compound (≥98% purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification, such as a UV-Vis spectrophotometer, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.

-

Prepare triplicate samples for each solvent to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Alternatively, centrifuge the samples at the controlled temperature to facilitate phase separation.

-

-

Sample Dilution and Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed/cooled pipette to avoid temperature fluctuations that could alter solubility.

-

Dilute the aliquot with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-calibrated analytical method (UV-Vis, HPLC, or GC) to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizing Experimental and Synthetic Pathways

To further aid researchers, the following diagrams illustrate the proposed workflow for solubility determination and a common synthesis route for this compound.

References

An In-depth Technical Guide to the Spectral Data of 4-(Trifluoromethylthio)toluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 4-(trifluoromethylthio)toluene. The information presented is intended to support research, development, and quality control activities involving this molecule.

Molecular Structure and Properties

This compound , also known as p-tolyl trifluoromethyl sulfide, is an organofluorine and organosulfur compound with the chemical formula C₈H₇F₃S. Its structure consists of a toluene molecule substituted with a trifluoromethylthio group at the para position.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.54 | d | 8.2 | 2H, Ar-H |

| 7.24 | d | 8.2 | 2H, Ar-H |

| 2.38 | s | - | 3H, CH₃ |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 141.2 | Ar-C |

| 135.2 | Ar-C |

| 130.4 | Ar-CH |

| 129.7 (q, J = 306.4 Hz) | CF₃ |

| 126.9 | Ar-C |

| 21.2 | CH₃ |

Infrared (IR) Spectral Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic and trifluoromethylthio moieties.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (CH₃) |

| ~1600, 1490 | Strong, Medium | Aromatic C=C skeletal vibrations |

| ~1100-1200 | Strong | C-F stretch (CF₃) |

| ~1090 | Strong | S-CF₃ stretch |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 192 | - | [M]⁺ (Molecular Ion) |

| 123 | - | [M - CF₃]⁺ |

| 91 | - | [C₇H₇]⁺ (Tropylium ion) |

Note: The relative intensities are not available from the search results and would need to be obtained from an experimental spectrum.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data are crucial for reproducibility. The following are generalized procedures based on standard laboratory practices.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. ¹H NMR spectra are typically acquired with 16-32 scans, and ¹³C NMR spectra with 1024 or more scans to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectra can be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. For EI, an electron beam energy of 70 eV is typically used. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Logical Workflow for Spectral Analysis

The following diagram illustrates a general workflow for the spectral analysis of an organic compound like this compound.

An In-depth Technical Guide to the Synthesis and Purification of 4-(Trifluoromethylthio)toluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethylthio)toluene, also known as p-tolyl(trifluoromethyl)sulfane, is a valuable fluorinated building block in modern medicinal and agrochemical research. The trifluoromethylthio (–SCF₃) group imparts unique physicochemical properties to organic molecules, including high lipophilicity (Hansch parameter π ≈ 1.44), metabolic stability, and strong electron-withdrawing character. These attributes can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive compounds, making this compound a key intermediate in the synthesis of novel pharmaceuticals and crop protection agents. This guide provides a detailed overview of its synthesis and purification, focusing on practical laboratory-scale methodologies.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most prominent methods involve the trifluoromethylation of a sulfur-containing precursor, such as 4-methylthiophenol (p-thiocresol), or the coupling of a toluene derivative with a trifluoromethylthiolating agent.

Key Synthetic Methodologies

Two primary, high-yielding strategies for the synthesis of this compound are:

-

Oxidative Trifluoromethylation of p-Thiocresol: This method utilizes a trifluoromethyl source, such as sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), which generates a trifluoromethyl radical in the presence of an oxidant. This radical is then trapped by p-thiocresol to form the desired product.

-

Coupling of 4-Iodotoluene: This approach involves the reaction between 4-iodotoluene and a trifluoromethylthiolating agent, such as (trifluoromethyl)trimethylsilane (TMSCF₃) or a trifluoromethanethiolate salt, often mediated by a copper catalyst.

Comparison of Synthetic Routes

The following table summarizes quantitative data from representative synthetic methods found in the chemical literature.

| Route No. | Starting Materials | Reagents/Conditions | Solvent | Yield (%) | Reference Type |

| 1 | p-Thiocresol, Langlois' Reagent (CF₃SO₂Na) | Oxidant (e.g., t-BuOOH) | DMSO | ~89 | Literature |

| 2 | 4-Iodotoluene, (Trifluoromethyl)trimethylsilane | Iodine pentoxide | Dimethyl sulfoxide | ~88 | Literature |

| 3 | 4-Iodotoluene, Silver(I) trifluoromethanethiolate | Potassium Iodide | Acetonitrile | Moderate | Methodological |

Detailed Experimental Protocol: Oxidative Trifluoromethylation

This section provides a representative, detailed protocol for the synthesis of this compound based on the oxidative trifluoromethylation of p-thiocresol, a method known for its high yield and operational simplicity.

Reaction Scheme: (p-Thiocresol) + CF₃SO₂Na --(Oxidant, Heat)--> this compound

Materials:

-

4-Methylthiophenol (p-thiocresol)

-

Sodium trifluoromethanesulfinate (Langlois' reagent)

-

tert-Butyl hydroperoxide (t-BuOOH), 70 wt. % in H₂O

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-methylthiophenol (1.0 eq.).

-

Reagent Addition: Under a nitrogen atmosphere, add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material. Sequentially, add sodium trifluoromethanesulfinate (1.5 eq.).

-

Initiation: Begin vigorous stirring and slowly add tert-butyl hydroperoxide (2.0 eq.) to the mixture via syringe over 10-15 minutes. The reaction is exothermic.

-

Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous phase with diethyl ether (3 x volumes of DMSO).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Purification

The crude this compound obtained from the synthesis typically requires purification to remove unreacted starting materials, reagents, and byproducts. The primary method for purification is vacuum distillation, owing to the product's relatively high boiling point and thermal stability.

Physical Properties for Purification

| Property | Value |

| CAS Number | 352-68-1 |

| Molecular Formula | C₈H₇F₃S |

| Molecular Weight | 192.20 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 163-167 °C (at atmospheric pressure)[1] |

| Density | ~1.25 g/cm³[1] |

Detailed Experimental Protocol: Vacuum Distillation

Equipment:

-

Short-path distillation apparatus

-

Vacuum pump capable of reaching <10 mmHg

-

Digital vacuum gauge (e.g., Pirani gauge)

-

Heating mantle with a stirrer

-

Cold trap (optional but recommended)

Procedure:

-

Apparatus Setup: Assemble a clean, dry short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

-

Charging the Flask: Transfer the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar.

-

Applying Vacuum: Begin to slowly evacuate the system. A cold trap cooled with dry ice/acetone or liquid nitrogen should be placed between the apparatus and the vacuum pump to protect the pump from volatile impurities.

-

Heating: Once a stable vacuum is achieved (e.g., 5-10 mmHg), begin to gently heat the distillation flask using the heating mantle.

-

Fraction Collection: The product will begin to distill at a temperature significantly lower than its atmospheric boiling point. Collect the fraction that distills at a constant temperature and pressure. The exact boiling point will depend on the achieved vacuum. For reference, a compound with an atmospheric boiling point of ~165 °C would be expected to boil in the range of 60-80 °C at 10 mmHg.

-

Completion: Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

-

Analysis: Analyze the purified product for purity (typically >98%) using GC-MS and/or NMR spectroscopy.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process described.

Caption: Workflow for the synthesis and purification of this compound.

References

The Reactivity of 4-(Trifluoromethylthio)toluene with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 4-(Trifluoromethylthio)toluene with various nucleophiles. The presence of the strongly electron-withdrawing trifluoromethylthio (SCF3) group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack. This document explores the underlying reaction mechanisms, presents available quantitative data, and provides detailed experimental protocols for key transformations. The information contained herein is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, also known as 4-methylphenyl trifluoromethyl sulfide, is an aromatic compound featuring a trifluoromethylthio (SCF3) group and a methyl group attached to a benzene ring. The SCF3 group is a powerful electron-withdrawing group, a property that dominates the chemical behavior of the molecule.[1] This strong inductive effect decreases the electron density of the aromatic ring, thereby activating it towards nucleophilic aromatic substitution (SNAr).[2][3] This guide will delve into the specifics of this reactivity, providing a foundational understanding for the synthetic utility of this compound.

Core Concepts: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[2][4] This reaction is characteristic of aromatic compounds bearing strong electron-withdrawing groups.[3]

The SNAr mechanism generally proceeds in two steps:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The presence of electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, is crucial for stabilizing this intermediate.[4]

-

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group.[3]

In the context of a substituted this compound (e.g., with a leaving group on the ring), the SCF3 group acts as a potent activating group for this reaction.

Reactivity and Regioselectivity

The reactivity of the aromatic ring in this compound is dictated by the electronic effects of both the trifluoromethylthio and the methyl substituents.

-

Trifluoromethylthio (SCF3) Group: This is a strongly electron-withdrawing group, primarily through the inductive effect. Its Hammett para constant (σp) is +0.43, indicating significant electron-withdrawing character.[5] This effect deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution.

-

Methyl (CH3) Group: This is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack.

The interplay of these opposing electronic effects governs the regioselectivity of nucleophilic attack. In a scenario where this compound is further substituted with a leaving group, the SCF3 group will direct incoming nucleophiles to the ortho and para positions relative to itself.

Quantitative Data on Reactivity

While specific kinetic and extensive yield data for the nucleophilic substitution reactions of this compound itself are not widely published, data from analogous systems with strong electron-withdrawing groups can provide valuable insights. The following table summarizes expected reactivity trends based on the principles of SNAr.

| Nucleophile Class | Expected Reactivity | Typical Conditions | Notes |

| Alkoxides (e.g., RO⁻) | Moderate to High | Anhydrous polar aprotic solvents (e.g., DMF, DMSO), elevated temperatures. | Reactivity will depend on the steric bulk of the alkoxide. |

| Amines (e.g., R₂NH) | Moderate | Polar aprotic solvents, often requires heating. | Primary and secondary amines are common nucleophiles in SNAr reactions. |

| Thiolates (e.g., RS⁻) | High | Polar aprotic solvents, often proceeds at or below room temperature. | Thiolates are generally excellent nucleophiles for SNAr reactions. |

Experimental Protocols

The following are generalized experimental protocols for conducting nucleophilic aromatic substitution reactions on activated aryl systems, which can be adapted for this compound derivatives bearing a suitable leaving group (e.g., a halogen) at an activated position.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile (e.g., Piperidine)

Materials:

-

Substituted this compound (with a leaving group) (1.0 eq)

-

Piperidine (1.2 - 2.0 eq)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add the substituted this compound and the base.

-

Add the anhydrous solvent via syringe.

-

Add the piperidine to the reaction mixture.

-

Heat the reaction to 80-120 °C and monitor its progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the reactivity of this compound.

Conclusion

This compound is a versatile substrate for nucleophilic aromatic substitution reactions. The strongly electron-withdrawing nature of the trifluoromethylthio group activates the aromatic ring to attack by a variety of nucleophiles. While quantitative data for this specific molecule is limited, the well-established principles of SNAr reactions on analogous systems provide a strong predictive framework for its reactivity. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of this compound in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Further research into the specific reaction kinetics and substrate scope of this compound will undoubtedly expand its utility in these critical areas.

References

- 1. Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts [html.rhhz.net]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

Stability of 4-(Trifluoromethylthio)toluene Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of 4-(trifluoromethylthio)toluene under various acidic and basic conditions. The trifluoromethylthio (-SCF₃) functional group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and high lipophilicity. Understanding the stability of molecules containing this moiety is critical for drug development, process chemistry, and formulation. This document synthesizes available data, proposes potential degradation pathways, and provides detailed experimental protocols for assessing the stability of this compound.

Introduction

This compound is an aromatic compound featuring a trifluoromethylthio group, which imparts a strong electron-withdrawing effect and high lipophilicity. These characteristics make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The stability of this compound under acidic and basic conditions is a key parameter that influences its storage, handling, and application. While the trifluoromethyl group (-CF₃) is generally considered robust, its attachment to a sulfur atom introduces a potential site for chemical transformation. This guide explores the nuances of the stability of the aryl-SCF₃ linkage.

Stability Profile of this compound

Direct quantitative studies on the stability of this compound under a wide range of acidic and basic conditions are limited in the publicly available literature. However, based on the known chemistry of related compounds and general principles of organic reactivity, a stability profile can be inferred.

Stability Under Acidic Conditions

The trifluoromethylthio group on an aromatic ring is generally considered to be stable under mild to moderate acidic conditions. The C-S bond is relatively robust, and the electron-withdrawing nature of the trifluoromethyl group provides some degree of stability to the sulfur atom against electrophilic attack.

However, under harsh acidic conditions, particularly in the presence of strong, non-nucleophilic acids (superacids), degradation of the trifluoromethyl group itself can occur through protolytic defluorination[1]. This process involves the protonation of a fluorine atom, leading to the eventual formation of a difluorocarbocation, which can then undergo further reactions.

Key Observations:

-

Mild to Moderate Acids (e.g., aq. HCl, aq. H₂SO₄, Acetic Acid): this compound is expected to be largely stable. Standard aqueous acidic workups in organic synthesis do not typically result in significant degradation.

-

Strong Acids and Superacids (e.g., Triflic Acid, Fuming Sulfuric Acid): Under these extreme conditions, the potential for degradation of the -SCF₃ group increases. The primary mode of degradation is likely to be the hydrolysis of the C-F bonds rather than the C-S bond cleavage[1].

Stability Under Basic Conditions

The stability of this compound under basic conditions is more nuanced. While it is generally stable to mild bases, strong bases, especially at elevated temperatures, can promote degradation.

The primary concern under basic conditions is the potential for hydrolysis of the trifluoromethyl group. It has been noted in the context of trifluoromethyl-substituted arenes that strong alkaline conditions and high temperatures can lead to the hydrolysis of the -CF₃ group[2]. Although the sulfur atom in the -SCF₃ group modulates the electronic environment, this pathway remains a possibility. Nucleophilic attack on the sulfur atom is also a potential degradation route, although it is generally less favored for aryl sulfides unless activated by strong electron-withdrawing groups on the aromatic ring.

Key Observations:

-

Mild Bases (e.g., aq. NaHCO₃, aq. Na₂CO₃, Amines): this compound is expected to be stable. These conditions are commonly used in workup procedures without significant product loss.

-

Strong Bases (e.g., aq. NaOH, aq. KOH, Alkoxides): With increasing base strength and temperature, the risk of degradation increases. The likely point of attack is the electrophilic carbon of the trifluoromethyl group, potentially leading to stepwise hydrolysis.

Proposed Degradation Pathways

Based on the available literature for related compounds, the following degradation pathways for this compound can be proposed.

Acid-Catalyzed Degradation

Under forcing acidic conditions, the primary degradation is anticipated to involve the trifluoromethyl group.

Figure 1: Proposed acid-catalyzed degradation pathway.

Base-Mediated Degradation

Under strong basic conditions, nucleophilic attack on the trifluoromethyl group is the most probable degradation pathway.

Figure 2: Proposed base-mediated degradation pathway.

Quantitative Data Summary

As previously stated, specific quantitative kinetic data for the degradation of this compound is scarce in the literature. The following table summarizes the qualitative stability based on inferences from related compounds and general synthetic procedures.

| Condition | Reagent Examples | Temperature | Expected Stability | Potential Degradation Products (Hypothesized) |

| Acidic | ||||

| Mild Aqueous Acid | 1M HCl, 1M H₂SO₄ | Room Temperature | High | Negligible degradation |

| Strong Aqueous Acid | Conc. H₂SO₄ | Elevated Temp. | Moderate to Low | 4-(Difluoromethylthio)toluene derivatives, 4-Toluenesulfonic acid |

| Superacid | CF₃SO₃H | Room Temperature | Low | Products of C-F bond cleavage and subsequent reactions[1] |

| Basic | ||||

| Mild Aqueous Base | Sat. NaHCO₃, 1M Na₂CO₃ | Room Temperature | High | Negligible degradation |

| Strong Aqueous Base | 1M NaOH, 1M KOH | Room Temperature | Moderate | 4-Methylbenzenethiol, Formate, Fluoride ions |

| Strong Aqueous Base | 5M NaOH, 5M KOH | Elevated Temp. | Low | 4-Methylbenzenethiol, Formate, Fluoride ions, potentially p-cresol |

| Strong Non-Aqueous Base | NaOMe in MeOH, t-BuOK in THF | Room Temperature | Moderate to Low | Products of nucleophilic attack on sulfur or the trifluoromethyl carbon |

Experimental Protocols for Stability Assessment

To address the gap in quantitative data, the following experimental protocols are proposed for a systematic evaluation of the stability of this compound.

General Experimental Workflow

Figure 3: General workflow for stability testing.

Protocol for Acidic Stability Testing

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., acetonitrile).

-

Prepare aqueous acidic solutions of desired concentrations (e.g., 0.1 M, 1 M, and 5 M HCl and H₂SO₄).

-

-

Experimental Setup:

-

In a series of sealed vials, add a known volume of the acidic solution.

-

Spike each vial with a small volume of the this compound stock solution to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the organic solvent from the stock solution is less than 1% of the total volume to minimize co-solvent effects.

-

Prepare control samples with deionized water instead of acidic solutions.

-

Incubate the vials at controlled temperatures (e.g., 25 °C, 50 °C, and 80 °C).

-

-

Sampling and Analysis:

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Immediately quench the reaction by neutralizing the aliquot with a suitable base (e.g., NaHCO₃ solution).

-

Extract the analyte and any degradation products with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Analyze the organic extract by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Data Analysis:

-

Quantify the remaining concentration of this compound at each time point.

-

Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t₁/₂) of the compound under each condition.

-

Use GC-MS to identify the major degradation products.

-

Protocol for Basic Stability Testing

-

Preparation of Solutions:

-

Prepare a stock solution of this compound as described for the acidic stability test.

-

Prepare aqueous basic solutions of desired concentrations (e.g., 0.1 M, 1 M, and 5 M NaOH and KOH).

-

-

Experimental Setup:

-

Follow the same procedure as for the acidic stability test, using the basic solutions instead.

-

Prepare control samples with deionized water.

-

Incubate the vials at controlled temperatures.

-

-

Sampling and Analysis:

-

At predetermined time points, withdraw an aliquot from each vial.

-

Immediately quench the reaction by neutralizing the aliquot with a suitable acid (e.g., HCl solution).

-

Extract and analyze the samples as described for the acidic stability test.

-

-

Data Analysis:

-

Perform the same data analysis as for the acidic stability test to determine the degradation kinetics and identify degradation products.

-

Conclusion

This compound exhibits good stability under mild acidic and basic conditions commonly encountered in synthetic organic chemistry workups. However, the potential for degradation increases significantly under harsh acidic or basic environments, particularly at elevated temperatures. The primary modes of degradation are hypothesized to be the hydrolysis of the trifluoromethyl group. The experimental protocols outlined in this guide provide a framework for systematically and quantitatively evaluating the stability of this compound, generating crucial data for its application in drug development and other scientific disciplines. Further research is warranted to fully elucidate the degradation pathways and kinetics under a broader range of conditions.

References

The Strategic Incorporation of the 4-(Trifluoromethylthio)phenyl Moiety in Modern Drug Discovery: A Technical Overview

For Immediate Release

Shanghai, China – December 30, 2025 – The trifluoromethylthio (SCF3) functional group has emerged as a cornerstone in contemporary medicinal chemistry, prized for its ability to enhance the pharmacological profiles of drug candidates. This technical guide delves into the applications of the 4-(trifluoromethylthio)phenyl moiety, a key structural motif derived from precursors like 4-(trifluoromethylthio)toluene, in the design and development of novel therapeutics. This document is intended for researchers, scientists, and professionals engaged in drug discovery and development, providing an in-depth analysis of the moiety's impact on physicochemical properties, illustrative examples of its application, and relevant experimental insights.

The Physicochemical Impact of the Trifluoromethylthio Group

The strategic introduction of a trifluoromethylthio group onto a phenyl ring profoundly alters a molecule's properties in ways that are highly advantageous for drug design. The unique electronic nature of the SCF3 group, being strongly electron-withdrawing and highly lipophilic, imparts a favorable combination of characteristics to parent molecules.[1][2]

Key benefits of incorporating the 4-(trifluoromethylthio)phenyl moiety include:

-

Enhanced Lipophilicity: The SCF3 group significantly increases a molecule's lipophilicity, which can lead to improved membrane permeability and, consequently, better absorption and distribution within the body.[1]

-

Metabolic Stability: The robust nature of the carbon-sulfur and carbon-fluorine bonds in the SCF3 group makes it resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.[1][2]

-

Modulation of Target Binding: The potent electron-withdrawing properties of the trifluoromethylthio group can influence the electronic environment of the entire molecule, potentially leading to stronger and more specific interactions with biological targets.[2]

-

Improved Bioavailability: The combination of enhanced lipophilicity and metabolic stability often translates to improved oral bioavailability, a critical parameter for patient-friendly dosage forms.

Applications in Medicinal Chemistry

While direct and extensive applications of this compound as a starting material are not widely documented in publicly available research, the broader class of compounds containing the 4-(trifluoromethylthio)phenyl moiety has seen application in various therapeutic areas. The closely related precursor, 4-(trifluoromethylthio)phenol, is frequently cited as a valuable building block in the synthesis of novel therapeutics, including anti-inflammatory, antiviral, and anticancer agents.[2]

Anticancer Applications

The development of novel anticancer agents is a significant area of focus for the application of the 4-(trifluoromethylthio)phenyl moiety. For instance, trifluoromethyl thioxanthone derivatives have been synthesized and evaluated for their potential in managing cancer. While not directly derived from this compound, these complex structures incorporate the trifluoromethylthio group to enhance their biological activity.

Table 1: Anticancer Activity of a Representative Trifluoromethyl Thioxanthone Derivative

| Compound | Cell Line | IC50 (nM) |

| Compound 1 | HeLa | 87.8 |

Source: Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues, MDPI

This data underscores the potential of the trifluoromethylthio moiety in the design of potent anticancer compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of compounds containing the 4-(trifluoromethylthio)phenyl moiety are crucial for reproducibility and further development. Below is a representative synthetic step for the preparation of a trifluoromethyl thioxanthone derivative.

General Synthesis of Thioxanthene Analogues:

-

In a reaction vessel, dissolve 1 mmol of L-cysteine and 1 mmol of the corresponding tertiary alcohol in 0.5 mL of acetic acid.

-

Cool the mixture to 0 °C.

-

Add boron trifluoride diethyl etherate dropwise to the reaction mixture, acting as a catalyst.

-

Agitate the mixture for two hours at 0 °C to facilitate the reaction.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

To terminate the reaction, add 1.5 mL of a 10% sodium acetate solution and 1.5 mL of water.

Visualizing Synthetic and Logical Workflows

To further elucidate the processes involved in the application of the 4-(trifluoromethylthio)phenyl moiety, the following diagrams illustrate a general synthetic workflow and the logical relationship of its benefits in drug design.

Future Perspectives

The unique combination of properties conferred by the 4-(trifluoromethylthio)phenyl moiety makes it a highly attractive component in the design of future pharmaceuticals. While the direct use of this compound as a starting material requires further exploration and documentation, the principles of leveraging the SCF3 group are well-established. Continued research into novel synthetic methodologies and a deeper understanding of the structure-activity relationships of compounds bearing this moiety will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles.

References

The Trifluoromethylthio Group (SCF3): A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethylthio (SCF3) group has become an indispensable tool in modern medicinal chemistry. Its unique electronic and physicochemical properties offer a powerful approach to overcoming common challenges in drug development, including metabolic instability and poor membrane permeability. This technical guide provides a comprehensive overview of the role of the SCF3 group in drug design, detailing its impact on molecular properties, relevant experimental protocols, and its application in marketed pharmaceuticals.

Physicochemical Properties of the SCF3 Group

The trifluoromethylthio group exerts a profound influence on the electronic and lipophilic character of a molecule. These properties are crucial in modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Electronic Effects

The SCF3 group is a strong electron-withdrawing group, a property quantified by its Hammett constants (σ). This electron-withdrawing nature can significantly impact the pKa of nearby functional groups and influence the reactivity of aromatic rings.[1][2]

| Parameter | Value | Significance in Drug Design |

| Hammett Constant (σm) | 0.44 | Influences the acidity/basicity of meta-substituted functional groups. |

| Hammett Constant (σp) | 0.57 | Strong electron-withdrawing effect at the para position, impacting reactivity and potential for metabolic oxidation. |

Lipophilicity

The SCF3 group is one of the most lipophilic functional groups used in drug design.[3] Increased lipophilicity can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[4][5] The lipophilicity is often expressed as the logarithm of the partition coefficient (logP).

| Group | Hansch Hydrophobicity Constant (π) | Impact on Lipophilicity |

| SCF3 | 1.44 | Significantly increases lipophilicity, more so than CF3. |

| CF3 | 0.88 | Increases lipophilicity. |

| CH3 | 0.56 | Moderate lipophilicity. |

Impact on Drug Metabolism and Pharmacokinetics (DMPK)

The introduction of an SCF3 group can dramatically improve the metabolic stability of a drug candidate. The strong carbon-fluorine bonds within the SCF3 moiety are highly resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[6] This increased stability leads to a longer in vivo half-life and potentially a lower required dose.[1]

Furthermore, the enhanced lipophilicity conferred by the SCF3 group can improve membrane permeability, facilitating absorption from the gastrointestinal tract and penetration of the blood-brain barrier.[4]

Role in Target Binding

The electronic and steric properties of the SCF3 group can influence how a drug molecule interacts with its biological target. The strong dipole moment of the C-S-C(F3) bond system can participate in favorable dipole-dipole or ion-dipole interactions within a protein's binding pocket. Additionally, the SCF3 group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's size, shape, and electronic properties to optimize target affinity and selectivity.

Experimental Protocols

Synthesis of SCF3-Containing Heterocycles

The introduction of the SCF3 group into heterocyclic scaffolds is a common strategy in drug discovery. The following is a representative protocol for the trifluoromethylthiolation of an electron-rich heterocycle using N-(trifluoromethylthio)saccharin.[7]

Materials:

-

Indole (or other electron-rich heterocycle)

-

N-(Trifluoromethylthio)saccharin

-

2,2,2-Trifluoroethanol (TFE)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

To a solution of indole (1.0 mmol) in TFE (5 mL) at room temperature, add N-(trifluoromethylthio)saccharin (1.2 mmol).

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-(trifluoromethylthio)indole.

In Vitro Metabolic Stability Assay: Liver Microsomal Stability

This assay is a standard method to evaluate the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

Materials:

-

Test compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

In a 96-well plate, pre-warm a solution of HLM in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the HLM solution. The final concentration of the test compound is typically 1 µM.

-

Incubate the plate at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold solution of acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate the microsomal proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

-

The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualization of Key Concepts

SCF3-Containing Drugs on the Market

The successful application of the SCF3 group in drug design is evidenced by its presence in several marketed drugs across various therapeutic areas.

| Drug Name | Therapeutic Area | Role of SCF3 Group |

| Toltrazuril | Coccidiostat (Veterinary) | Enhances metabolic stability and efficacy. |

| Tiflorex | Anorectic (withdrawn) | Increased lipophilicity for CNS penetration. |

| Fluralaner | Ectoparasiticide (Veterinary) | Contributes to a long duration of action. |

Conclusion

The trifluoromethylthio group is a powerful and versatile functional group in the medicinal chemist's toolkit. Its ability to confer high lipophilicity and exceptional metabolic stability makes it a valuable tool for addressing common pharmacokinetic challenges in drug discovery. A thorough understanding of its physicochemical properties and the availability of robust synthetic methodologies will continue to drive the successful development of novel and effective SCF3-containing therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Di- and Trifluoromethyl(thiol)ations [ruhr-uni-bochum.de]

- 4. enamine.net [enamine.net]

- 5. nbinno.com [nbinno.com]

- 6. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Aryl Trifluoromethyl Thioethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl trifluoromethyl thioethers (ArSCF₃) are a class of organofluorine compounds of significant interest in medicinal chemistry, agrochemicals, and materials science. The trifluoromethylthio (-SCF₃) group is highly lipophilic and electron-withdrawing, properties that can substantially enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This document provides detailed protocols for the synthesis of these valuable compounds.

Note on the Use of 4-(Trifluoromethylthio)toluene: Scientific literature does not describe the use of this compound as a reagent for the synthesis of other aryl trifluoromethyl thioethers through methods like trans-thioetherification or disproportionation. It is typically a product of trifluoromethylthiolation reactions, not a starting material for transferring the -SCF₃ group. Therefore, this document details the established and reliable methods for synthesizing aryl trifluoromethyl thioethers from common precursors.

Established Synthetic Methodologies

The primary routes for the synthesis of aryl trifluoromethyl thioethers involve the formation of a C-S bond between an aryl group and a trifluoromethylthio source. These methods can be broadly categorized into transition-metal-catalyzed cross-coupling reactions and electrophilic trifluoromethylthiolation of arenes.

Palladium-Catalyzed Trifluoromethylthiolation of Aryl Halides and Triflates

Palladium-catalyzed cross-coupling reactions are a robust and versatile method for the formation of Ar-SCF₃ bonds. These reactions typically involve an aryl halide or triflate, a source of the trifluoromethylthiolate anion (⁻SCF₃), a palladium catalyst, and a suitable ligand.

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide or triflate (1.0 mmol), Pd catalyst (e.g., Pd(dba)₂), and a phosphine ligand (e.g., DtBPF).

-

Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the trifluoromethylthiolating agent (e.g., NMe₄SCF₃, 1.2 mmol) and the appropriate solvent (e.g., toluene, 5 mL).

-

Reaction Conditions: Seal the tube and heat the reaction mixture at the specified temperature (e.g., 80-110 °C) for the designated time, monitoring the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl trifluoromethyl thioether.

| Entry | Aryl Halide/Triflate | Catalyst (mol%) | Ligand (mol%) | SCF₃ Source | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoacetophenone | Pd(dba)₂ (2) | DtBPF (4) | NMe₄SCF₃ | Toluene | 80 | 12 | 85 |

| 2 | 4-Bromobenzonitrile | Pd(dba)₂ (2) | DtBPF (4) | NMe₄SCF₃ | Toluene | 110 | 18 | 78 |

| 3 | 1-Naphthyl triflate | Pd(dba)₂ (2) | XantPhos (4) | NMe₄SCF₃ | Dioxane | 100 | 16 | 91 |

| 4 | 3-Iodopyridine | Pd₂(dba)₃ (2.5) | P(tBu)₃ (5) | NMe₄SCF₃ | Toluene | 100 | 24 | 65 |

Data is representative and compiled from typical results in the field. Actual yields may vary.

Caption: Palladium-catalyzed trifluoromethylthiolation cycle.

Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides

Copper-catalyzed methods provide a cost-effective alternative to palladium-based systems for the synthesis of aryl trifluoromethyl thioethers. These reactions often proceed under milder conditions and can be advantageous for certain substrates.

-

Reaction Setup: In a glovebox, charge a vial with CuI (10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and the trifluoromethylthiolating reagent (e.g., AgSCF₃ or an in situ generated CuSCF₃ species).

-

Reagent Addition: Add the aryl halide (1.0 mmol) and a polar aprotic solvent (e.g., DMF or NMP, 3 mL).

-

Reaction Conditions: Seal the vial and heat the mixture to the specified temperature (e.g., 100-120 °C) for the indicated time. Monitor the reaction's progress.

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic phase over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the pure product.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | SCF₃ Source | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodotoluene | CuI (10) | 1,10-Phen (20) | AgSCF₃ | DMF | 120 | 24 | 88 |

| 2 | 1-Bromo-4-nitrobenzene | CuBr (10) | 1,10-Phen (20) | AgSCF₃ | DMF | 100 | 12 | 92 |

| 3 | 2-Iodothiophene | CuI (10) | TMEDA (20) | KSCF₃ | NMP | 110 | 18 | 75 |

| 4 | 4-Iodoanisole | CuSCN (10) | Neocuproine (20) | AgSCF₃ | DMSO | 120 | 24 | 82 |

Data is representative and compiled from typical results in the field. Actual yields may vary.

Caption: Workflow for copper-catalyzed ArSCF₃ synthesis.

Electrophilic Trifluoromethylthiolation of Arenes

For electron-rich arenes and heterocycles, direct C-H trifluoromethylthiolation using an electrophilic SCF₃ source is a highly effective strategy. This approach avoids the need for pre-functionalized aryl halides.

-

Reaction Setup: To a flask, add the arene substrate (1.0 mmol) and a suitable solvent (e.g., CH₂Cl₂ or MeCN).

-

Reagent Addition: Add the electrophilic trifluoromethylthiolating reagent (e.g., N-(Trifluoromethylthio)saccharin, 1.1 mmol). If required, add a Lewis acid or Brønsted acid catalyst (e.g., FeCl₃, TfOH).

-

Reaction Conditions: Stir the reaction mixture at room temperature or a specified temperature until the starting material is consumed (monitor by TLC).

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.

| Entry | Arene | Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Anisole | N-(Trifluoromethylthio)saccharin | FeCl₃ (2.5) | CH₂Cl₂ | RT | 2 | 85 |

| 2 | N-Methylindole | N-(Trifluoromethylthio)phthalimide | - | MeCN | RT | 1 | 95 |

| 3 | 1,3,5-Trimethoxybenzene | CF₃SCl | - | CH₂Cl₂ | 0 | 0.5 | 98 |

| 4 | Phenol | N-(Trifluoromethylthio)saccharin | FeCl₃ (2.5) | CH₂Cl₂ | RT | 3 | 79 |

Data is representative and compiled from typical results in the field. Actual yields may vary.

Caption: Mechanism of electrophilic Ar-SCF₃ synthesis.

Application Notes and Protocols: Copper-Catalyzed Trifluoromethylthiolation

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethylthio (SCF3) group into organic molecules is a pivotal strategy in modern medicinal chemistry and agrochemical development. This functional group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Copper-catalyzed trifluoromethylthiolation has emerged as a powerful and versatile method for forging C-SCF3 bonds, offering a cost-effective and highly functional group tolerant alternative to other transition metal-catalyzed reactions.

This document provides detailed application notes and protocols for the copper-catalyzed trifluoromethylthiolation of a variety of organic substrates, utilizing different trifluoromethylthiolating reagents.

Core Principles and Mechanistic Overview

Copper-catalyzed trifluoromethylthiolation reactions can proceed through various mechanisms depending on the specific substrates and reagents employed. A common pathway involves the generation of a reactive Cu-SCF3 species from a copper(I) salt and a trifluoromethylthiolating agent. This intermediate can then engage in several catalytic cycles. For instance, in the trifluoromethylthiolation of aryl halides, the cycle may involve oxidative addition of the aryl halide to the Cu-SCF3 species, followed by reductive elimination to yield the desired product and regenerate the copper(I) catalyst. In other cases, radical pathways or cooperative bimetallic copper catalysis have been proposed, highlighting the versatility of copper in mediating this transformation.[1][2]

Key Applications in Synthesis

Copper-catalyzed trifluoromethylthiolation has been successfully applied to a diverse range of substrates, demonstrating its broad utility in organic synthesis:

-

Aryl and Vinyl Systems: Aryl and vinyl boronic acids can be efficiently trifluoromethylthiolated using a copper catalyst and an electrophilic trifluoromethylthiolating reagent like N-(trifluoromethylthio)phthalimide.[3] This method provides a direct route to aryl and vinyl trifluoromethyl sulfides, which are important motifs in many biologically active compounds.[3]

-

Heterocycles and Electron-Rich Arenes: Indoles, pyrroles, and anilines, common scaffolds in pharmaceuticals, undergo copper-catalyzed trifluoromethylthiolation, showcasing the method's applicability to electron-rich systems.[4]

-

C(sp³)-H Bonds: Directed C(sp³)-H trifluoromethylthiolation has been achieved using copper catalysis, enabling the late-stage functionalization of complex molecules and offering a powerful tool for drug discovery.[5][6]

-

Unactivated Alkenes: Intramolecular oxytrifluoromethylthiolation of unactivated alkenes catalyzed by copper(II) acetate provides access to various isoxazolines bearing an SCF3 substituent.[7]

-

Asymmetric Synthesis: Enantioselective copper-catalyzed nucleophilic trifluoromethylthiolation of secondary propargyl sulfonates has been developed, paving the way for the asymmetric synthesis of chiral trifluoromethylthiolated compounds.[1]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for various copper-catalyzed trifluoromethylthiolation protocols, allowing for easy comparison of different methodologies.

Table 1: Trifluoromethylthiolation of Aryl and Vinyl Boronic Acids [3]

| Substrate | Trifluoromethylthiolating Reagent | Copper Catalyst | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Methoxyphenylboronic acid | N-(trifluoromethylthio)phthalimide | CuCl | None | 1,4-Dioxane | 80 | 12 | 95 |

| 4-Acetylphenylboronic acid | N-(trifluoromethylthio)phthalimide | CuCl | None | 1,4-Dioxane | 80 | 12 | 85 |

| (E)-Styrylboronic acid | N-(trifluoromethylthio)phthalimide | CuCl | None | 1,4-Dioxane | 80 | 12 | 78 |

| 2-Thiopheneboronic acid | N-(trifluoromethylthio)phthalimide | CuCl | None | 1,4-Dioxane | 80 | 12 | 82 |

Table 2: Trifluoromethylthiolation of Indoles and Other Heterocycles [4]

| Substrate | Trifluoromethylthiolating Reagent | Copper Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Indole | Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one | CuCl (20 mol%) | 1,4-Dioxane | 50 | 12 | 85 |

| 5-Methoxyindole | Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one | CuCl (20 mol%) | 1,4-Dioxane | 50 | 12 | 78 |

| Pyrrole | Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one | CuF₂ (20 mol%) | NMP | 50 | 24 | 65 |

| N-Methylaniline | Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one | CuF₂ (20 mol%) | NMP | 50 | 24 | 55 |

Table 3: Enantioselective Trifluoromethylthiolation of Propargyl Sulfonates [1]

| Substrate | Trifluoromethylthiolating Reagent | Copper Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1-Phenylprop-2-yn-1-yl methanesulfonate | AgSCF₃ | Cu(OTf)₂ | (R,R)-Ph-PyBox | CH₃CN/MeOH | 25 | 12 | 92 | 90 |

| 1-(4-Bromophenyl)prop-2-yn-1-yl methanesulfonate | AgSCF₃ | Cu(OTf)₂ | (R,R)-Ph-PyBox | CH₃CN/MeOH | 25 | 12 | 88 | 91 |

| 1-Cyclohexylprop-2-yn-1-yl methanesulfonate | AgSCF₃ | Cu(OTf)₂ | (R,R)-Ph-PyBox | CH₃CN/MeOH | 25 | 12 | 75 | 85 |

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Trifluoromethylthiolation of Aryl Boronic Acids[3]

This protocol describes a general procedure for the trifluoromethylthiolation of aryl boronic acids using N-(trifluoromethylthio)phthalimide as the trifluoromethylthiolating agent.

Materials:

-

Aryl boronic acid (0.5 mmol, 1.0 equiv)

-

N-(trifluoromethylthio)phthalimide (0.6 mmol, 1.2 equiv)

-

Copper(I) chloride (CuCl, 0.05 mmol, 10 mol%)

-

Anhydrous 1,4-dioxane (5 mL)

-

Reaction vial with a screw cap

-

Magnetic stirrer

-

Heating block or oil bath

Procedure:

-

To a reaction vial equipped with a magnetic stir bar, add the aryl boronic acid (0.5 mmol), N-(trifluoromethylthio)phthalimide (0.6 mmol), and CuCl (0.05 mmol).

-

Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Seal the reaction vial and place it in a preheated heating block or oil bath at 80 °C.

-

Stir the reaction mixture for 12 hours.

-

After cooling to room temperature, quench the reaction by adding 10 mL of water.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylthiolated arene.

Protocol 2: General Procedure for Copper-Catalyzed Trifluoromethylthiolation of Indoles[4]

This protocol provides a general method for the trifluoromethylthiolation of indoles using a diazo-triflone reagent.

Materials:

-

Indole (0.2 mmol, 1.0 equiv)

-

2-Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one (0.4 mmol, 2.0 equiv)

-

Copper(I) chloride (CuCl, 0.04 mmol, 20 mol%)

-

Anhydrous 1,4-dioxane (1.5 mL)

-

Reaction vial with a screw cap

-